![molecular formula C9H10ClF3N2 B13544754 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine CAS No. 1393532-06-3](/img/structure/B13544754.png)
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine is an organic compound with the molecular formula C8H8ClF3N2 It is characterized by a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with a suitable amine, such as propan-1-amine, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The temperature is maintained between 50-100°C to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine exerts its effects involves interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. The propan-1-amine side chain allows for hydrogen bonding and electrostatic interactions, facilitating its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the propan-1-amine side chain, making it less versatile in biological applications.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of fungicides and other agrochemicals.
Uniqueness
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a propan-1-amine side chain makes it particularly useful in medicinal chemistry for the development of novel therapeutic agents.
Properties
CAS No. |
1393532-06-3 |
|---|---|
Molecular Formula |
C9H10ClF3N2 |
Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-6(2-1-3-14)4-7(5-15-8)9(11,12)13/h4-5H,1-3,14H2 |
InChI Key |
IAJRJUUPPWEPDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCCN)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


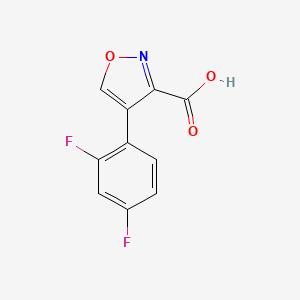
![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
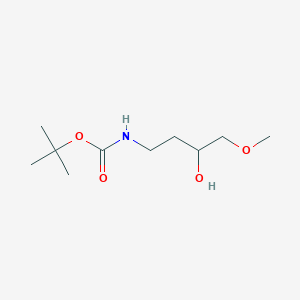
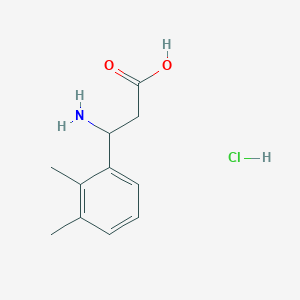

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)
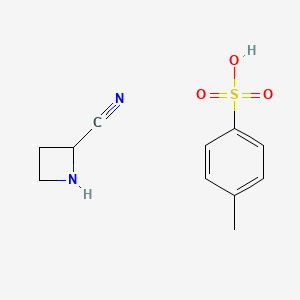
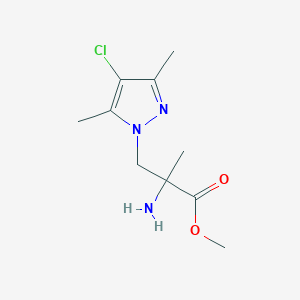

![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)
![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
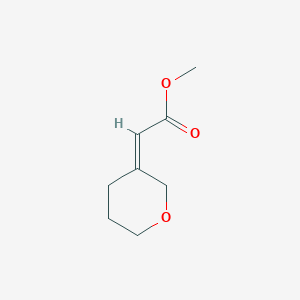
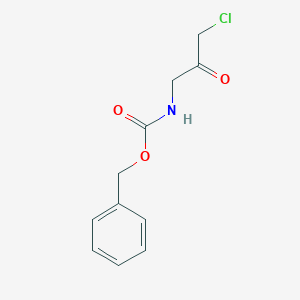
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
